Boc-3-(Methylseleno)-D-Ala-OH, also known as D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methylseleno)-, is a modified amino acid with the molecular formula and a molar mass of approximately 282.2 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methylselenol substituent at the 3-position of the D-alanine backbone. The presence of selenium in the structure is noteworthy due to its potential biological significance and reactivity in various chemical processes. The predicted boiling point of Boc-3-(Methylseleno)-D-Ala-OH is around 400.1 °C, and it has a pKa value of approximately 3.73, indicating its acidic nature in solution .
The biological activity of Boc-3-(Methylseleno)-D-Ala-OH is primarily attributed to its selenium content. Selenium compounds are known for their antioxidant properties and potential roles in cellular signaling pathways. Studies suggest that selenium-containing amino acids can exhibit protective effects against oxidative stress and may have implications in cancer prevention and treatment . Additionally, modified amino acids like Boc-3-(Methylseleno)-D-Ala-OH may influence peptide synthesis and stability, potentially enhancing the bioactivity of peptides in therapeutic applications.
Several methods exist for synthesizing Boc-3-(Methylseleno)-D-Ala-OH:
Boc-3-(Methylseleno)-D-Ala-OH finds applications in various fields:
Interaction studies involving Boc-3-(Methylseleno)-D-Ala-OH focus on its reactivity with biological macromolecules and small molecules:
Boc-3-(Methylseleno)-D-Ala-OH shares structural similarities with several other modified amino acids. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Boc-D-Alanine | Contains a tert-butoxycarbonyl group on D-alanine | Lacks selenium; commonly used in peptide synthesis |
Boc-3-Iodo-D-Alanine | Iodine substituent at the 3-position | Enhances reactivity; used in various coupling reactions |
Boc-L-Selenomethionine | Contains selenium at the sulfur position | Potentially more bioactive due to sulfur-selenium interactions |
Boc-L-Cysteine | Contains a thiol group | Important for disulfide bond formation in proteins |
Boc-3-(Methylseleno)-D-Ala-OH is unique due to its combination of selenium substitution and protective Boc group, which provides distinct biochemical properties not found in traditional amino acids or other modified derivatives .